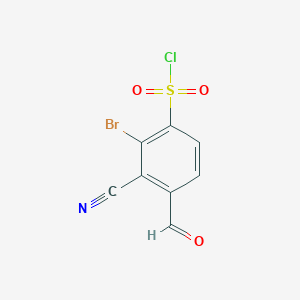
2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride
概要
説明
2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride is a multifaceted organic compound characterized by its bromine, cyano, and formyl functional groups attached to a benzenesulfonyl chloride core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride typically involves multiple steps, starting with the bromination of 3-cyano-4-formylbenzenesulfonyl chloride. The reaction conditions often require the use of brominating agents such as bromine (Br2) in the presence of a suitable catalyst, under controlled temperature and pressure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in large-scale manufacturing.
化学反応の分析
Types of Reactions: 2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a corresponding bromide.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used.
Major Products Formed:
Oxidation: 2-Bromo-3-cyano-4-carboxybenzenesulfonyl chloride
Reduction: 2-Bromo-3-cyano-4-formylbenzenesulfonic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride finds applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a precursor in the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride exerts its effects depends on the specific reaction or application. For example, in biochemical studies, it may interact with enzymes through its cyano and formyl groups, affecting the enzyme's activity. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
2-Bromo-4-fluorobenzenesulfonyl chloride
3-Bromo-4-methoxybenzenesulfonyl chloride
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-bromo-3-cyano-4-formylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-8-6(3-11)5(4-12)1-2-7(8)15(10,13)14/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGOIVWBOBUTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)C#N)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















